N-[4-(ACETAMIDOSULFONYL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE
Overview
Description
N-[4-(ACETAMIDOSULFONYL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both naphthalene and sulfonamide groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ACETAMIDOSULFONYL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE typically involves the reaction of naphthalene-1-carboxylic acid with 4-(acetylamino)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions often include refluxing in an organic solvent like dichloromethane or tetrahydrofuran to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
N-[4-(ACETAMIDOSULFONYL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, amines, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(ACETAMIDOSULFONYL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for diseases such as cancer and bacterial infections due to its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(ACETAMIDOSULFONYL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide derivatives: These compounds share the naphthalene core structure but differ in the substituents attached to the carboxamide group.
Sulfonamide derivatives: These compounds contain the sulfonamide group but may have different aromatic or aliphatic substituents.
Uniqueness
N-[4-(ACETAMIDOSULFONYL)PHENYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to the combination of the naphthalene and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological effects, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-13(22)21-26(24,25)16-11-9-15(10-12-16)20-19(23)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVUVEQXLOVRGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
53.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194826 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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